

A Cross-Species Comparative Guide to the p11 (S100A10) Gene and Protein

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the p11 gene (also known as S100A10) and its protein product. The p11 protein is a crucial regulator of cellular signaling and protein trafficking, with significant implications in neuroscience and oncology. Understanding its conservation and divergence across species is vital for translational research and drug development.

Introduction to p11 (S100A10)

The p11 protein is a member of the S100 family of small, EF-hand calcium-binding proteins. However, unlike most S100 proteins, p11 does not bind calcium and exists in a perpetually active conformation. It primarily functions by forming a heterotetrameric complex with annexin A2, which plays a key role in regulating the cell surface expression and trafficking of various proteins, including ion channels and receptors. This regulatory function implicates p11 in a wide array of physiological processes, from neurotransmission to cancer progression.

Cross-Species Protein Sequence Comparison

The p11 protein is highly conserved across vertebrate species, indicating its fundamental biological importance. A multiple sequence alignment of p11 protein sequences from human, mouse, rat, chicken, and zebrafish reveals a high degree of sequence identity, particularly in the EF-hand domains and the annexin A2 binding region.



p11 Protein Sequence Alignment Quantitative Protein Sequence Identity

To provide a clear quantitative comparison, the following table summarizes the pairwise percentage identity of the p11 protein sequence between the selected species. The alignment was performed using Clustal Omega and pairwise identities were calculated from the alignment output.

Species	Human (%)	Mouse (%)	Rat (%)	Chicken (%)	Zebrafish (%)
Human	100	95.9	95.9	97.9	97.9
Mouse	95.9	100	100	95.9	95.9
Rat	95.9	100	100	95.9	95.9
Chicken	97.9	95.9	95.9	100	100
Zebrafish	97.9	95.9	95.9	100	100

Gene Expression Across Species and Tissues

The expression pattern of the S100A10 gene, while widespread, shows tissue-specific variations that are largely conserved across mammalian species. High levels of p11 are consistently observed in the brain, lung, and kidney, reflecting its critical roles in these organs.



Tissue	Human (Normalized Expression)	Mouse (Normalized Expression)	Rat (Normalized Expression)
Brain	High	High	High
Lung	High	High	High
Kidney	High	High	High
Liver	Moderate	Moderate	Moderate
Heart	Low	Low	Low
Spleen	Low	Moderate	Low

Note: This table represents a qualitative summary based on publicly available gene expression databases. Actual quantitative values can vary depending on the specific dataset and normalization methods used.

Functional Conservation and Divergence

The primary function of p11 in regulating protein trafficking via its interaction with annexin A2 is highly conserved across species. This is underscored by the high sequence conservation in the annexin A2 binding motif.

Key conserved functions of p11 include:

- Regulation of Ion Channels: p11-mediated trafficking of ion channels, such as the voltagegated sodium channel Nav1.8 and the potassium channel TASK-1, is a conserved mechanism in the nervous system.
- Modulation of Neurotransmitter Receptors: The interaction of p11 with serotonin receptors, particularly 5-HT1B and 5-HT4, and its role in depression-like behaviors have been demonstrated in rodent models and are supported by human genetic and post-mortem studies.
- Role in Fibrinolysis: The p11/annexin A2 complex acts as a co-receptor for plasminogen and tissue plasminogen activator (tPA), enhancing plasmin generation on the cell surface. This

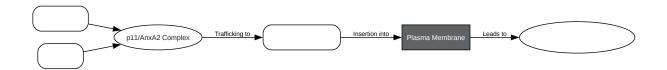


function is critical in processes such as angiogenesis and tumor invasion and is conserved in mammals.

While the core functions of p11 are conserved, subtle species-specific differences may exist, particularly in the regulation of its expression and its interaction with a broader network of proteins. Further research is needed to elucidate these potential divergences.

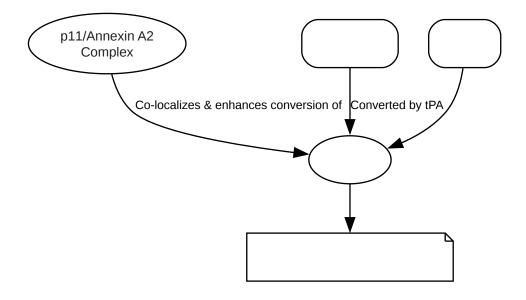
Signaling Pathways Involving p11

The following diagrams illustrate key signaling pathways and molecular interactions involving p11.



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Caption: p11-mediated trafficking of serotonin receptors.



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Caption: Role of the p11/Annexin A2 complex in fibrinolysis.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of p11 are provided below.

Western Blotting for p11 Detection

- 1. Sample Preparation (Cell Lysates):
- Culture cells to 80-90% confluency.
- · Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing every 10 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine protein concentration using a BCA assay.
- 2. SDS-PAGE and Protein Transfer:
- Mix 20-30 μg of protein with Laemmli sample buffer and boil for 5 minutes.
- Load samples onto a 12% SDS-polyacrylamide gel.
- Run the gel at 100V until the dye front reaches the bottom.
- Transfer proteins to a PVDF membrane at 100V for 1 hour in a cold room.
- 3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.



- Incubate the membrane with a primary antibody against p11 (e.g., rabbit anti-S100A10)
 diluted in blocking buffer overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- 4. Detection:
- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
- Visualize the protein bands using a chemiluminescence imaging system.

Immunohistochemistry for p11 Localization

- 1. Tissue Preparation:
- Fix fresh tissue in 4% paraformaldehyde overnight at 4°C.
- Dehydrate the tissue through a graded series of ethanol.
- Clear the tissue in xylene and embed in paraffin.
- Cut 5 μm thick sections and mount on charged slides.
- 2. Staining:
- Deparaffinize sections in xylene and rehydrate through graded ethanol to water.
- Perform heat-induced antigen retrieval in citrate buffer (pH 6.0) for 20 minutes.
- Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
- Block non-specific binding with 5% normal goat serum for 1 hour.
- Incubate with the primary anti-p11 antibody overnight at 4°C.



- · Wash with PBS.
- Incubate with a biotinylated secondary antibody for 30 minutes.
- Wash with PBS.
- Incubate with streptavidin-HRP complex for 30 minutes.
- · Wash with PBS.
- Develop the signal with a DAB substrate kit.
- · Counterstain with hematoxylin.
- · Dehydrate, clear, and mount the slides.

Co-Immunoprecipitation for p11 Interactions

- 1. Cell Lysis and Pre-clearing:
- Lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40 in TBS with protease inhibitors).
- Centrifuge to pellet cell debris and collect the supernatant.
- Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
- 2. Immunoprecipitation:
- Incubate the pre-cleared lysate with the primary antibody (e.g., anti-p11) or an isotype control IgG overnight at 4°C with gentle rotation.
- Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
- 3. Washing and Elution:
- Pellet the beads by centrifugation and wash three times with lysis buffer.
- Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.



- 4. Western Blot Analysis:
- Analyze the eluted proteins by Western blotting using antibodies against the protein of interest (e.g., annexin A2) and p11 as a positive control.

Conclusion

The p11 gene and protein exhibit a high degree of conservation across vertebrate species in terms of sequence, expression patterns, and core biological functions. This conservation highlights its fundamental role in cellular physiology and makes animal models, particularly rodents, highly relevant for studying its involvement in human diseases. The provided data and protocols serve as a valuable resource for researchers investigating the multifaceted roles of p11 and for professionals involved in the development of therapeutic strategies targeting p11-related pathways.

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